A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride and its Analogue: Synthesis, Reactivity, and Applications
A Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride and its Analogue: Synthesis, Reactivity, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-fluoro-5-(trifluoromethoxy)benzoyl chloride, a fluorinated building block of significant interest in medicinal and materials chemistry. Due to the prevalence of data on its close structural analogue, 2-fluoro-5-(trifluoromethyl)benzoyl chloride, this document will focus on the latter as a case study while drawing parallels and discussing the distinct contributions of the trifluoromethoxy group. The guide delves into the synthesis, physicochemical properties, reactivity, and applications of these critical reagents, with a particular focus on their role in the development of novel pharmaceuticals and agrochemicals. Safety protocols and handling procedures are also discussed in detail to ensure safe and effective laboratory practice.
Introduction and Compound Identification
Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the life sciences. The incorporation of fluorine or fluorine-containing groups can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The benzoyl chloride scaffold, substituted with both a fluorine atom and a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, represents a powerful class of reagents for introducing these desirable properties into target molecules.
It is important to note that while the topic of this guide is 2-fluoro-5-(trifluoromethoxy)benzoyl chloride, a comprehensive search of scientific and commercial databases reveals a greater abundance of information for its close analogue, 2-fluoro-5-(trifluoromethyl)benzoyl chloride . Therefore, this guide will use the latter as the primary subject for detailed analysis, with its properties and synthesis being representative of this class of compounds. The unique influence of the trifluoromethoxy group will be discussed in the context of its applications in drug design.
Key Compound Profile: 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
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CAS Number: 207981-46-2[2]
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Synonyms: α,α,α,6-Tetrafluoro-m-toluoyl chloride[2]
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Molecular Formula: C₈H₃ClF₄O[2]
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Molecular Weight: 226.55 g/mol [2]
Physicochemical Properties
The physical and chemical properties of 2-fluoro-5-(trifluoromethyl)benzoyl chloride are summarized in the table below. These properties are critical for its handling, storage, and use in chemical synthesis.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 191 °C (lit.) | [2][3] |
| Density | 1.499 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.468 (lit.) | [3] |
| Purity | ≥ 98% (Assay by titration) | [2] |
| Storage Conditions | Store under inert atmosphere, moisture sensitive | [4] |
Synthesis and Preparation
The synthesis of fluorinated benzoyl chlorides typically begins with the corresponding benzoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Protocol 1: Laboratory-Scale Synthesis from 2-Fluoro-5-(trifluoromethyl)benzoic Acid
This protocol describes a common method for preparing the title compound from its carboxylic acid precursor using oxalyl chloride, which is often preferred for its clean reaction profile, producing only gaseous byproducts.
Step-by-Step Methodology:
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Preparation: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas scrubber.
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Reagents: Charge the flask with 2-fluoro-5-(trifluoromethyl)benzoic acid (1 equivalent) dissolved in an anhydrous solvent such as dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).[5]
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Reaction: Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution at room temperature.[5] The reaction will proceed with vigorous evolution of carbon monoxide and carbon dioxide gas.
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Monitoring: Stir the mixture at room temperature for 1-3 hours, or until gas evolution ceases, indicating the completion of the reaction.
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Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
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Purification: The crude 2-fluoro-5-(trifluoromethyl)benzoyl chloride can often be used directly for subsequent reactions. For higher purity, vacuum distillation is recommended.[5]
Caption: Workflow for the laboratory synthesis of 2-fluoro-5-(trifluoromethyl)benzoyl chloride.
Chemical Reactivity and Synthetic Applications
2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a versatile acylating agent. The presence of two strongly electron-withdrawing groups (F and CF₃) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.
This reactivity makes it an excellent reagent for:
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Amide bond formation: Reacting with primary and secondary amines to form amides, a crucial linkage in many pharmaceuticals.
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Ester synthesis: Reacting with alcohols to produce esters.
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Friedel-Crafts acylation: Introducing the 2-fluoro-5-(trifluoromethyl)benzoyl group onto another aromatic ring.[1]
The compound serves as a key intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[2][3]
The Role of -CF₃ and -OCF₃ in Drug Discovery
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are highly sought after in drug design for their ability to fine-tune molecular properties.
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Lipophilicity: Both groups increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. The trifluoromethoxy group is considered one of the most lipophilic substituents.[6][7][8]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable group (like a methyl group) with a -CF₃ or -OCF₃ group can block metabolic pathways, such as oxidation by cytochrome P450 enzymes. This increases the drug's half-life and bioavailability.[6][7]
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Binding Affinity: The strong electron-withdrawing nature of these groups alters the electronic profile of the aromatic ring, which can lead to stronger interactions with biological targets.[1]
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Permeability: The trifluoromethoxy group, in particular, has been shown to enhance membrane permeability, a critical factor for oral drug absorption and CNS-targeting agents.[6]
The antidepressant fluoxetine, which contains a trifluoromethyl group, is a classic example of how this moiety can improve brain penetration and overall efficacy.[6][9] Similarly, riluzole, used to treat amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its lipophilicity and metabolic stability, facilitating its action in the central nervous system.[6]
Safety, Handling, and Disposal
Fluorinated benzoyl chlorides are corrosive and moisture-sensitive compounds that require careful handling.
Hazard Identification:
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Causes severe skin burns and eye damage.[10]
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May cause respiratory irritation upon inhalation.[10]
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Reacts with water to release toxic gases (e.g., HCl).
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]
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Skin Protection: Wear chemical-resistant gloves (e.g., fluorinated rubber), a lab coat, and closed-toe shoes.[12]
-
Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits are exceeded, use a certified respirator.[11][12]
Handling and Storage:
-
Always handle in a chemical fume hood.[11]
-
Keep containers tightly closed and store in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and alcohols.[11][13]
-
Ground all equipment when transferring to prevent static discharge.[13]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, removing contact lenses if possible. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]
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Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
2-Fluoro-5-(trifluoromethyl)benzoyl chloride is a highly reactive and synthetically valuable building block. Its utility is derived from the powerful influence of its fluorine and trifluoromethyl substituents, which are strategically employed in the design of modern pharmaceuticals and agrochemicals to enhance metabolic stability, lipophilicity, and biological activity. While data for the analogous 2-fluoro-5-(trifluoromethoxy)benzoyl chloride is less common, the principles of its synthesis, reactivity, and application can be inferred from its well-documented counterpart. A thorough understanding of the handling and safety protocols for these corrosive and reactive compounds is paramount for their effective and safe use in research and development.
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Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
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115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid 2-氟 - Win-Win Chemical. Available at: [Link]
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